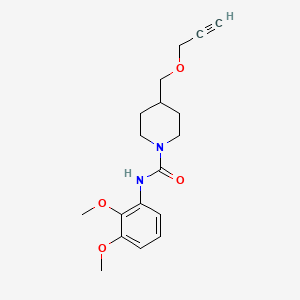
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a compound with significant potential in pharmacological research. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature and research findings.
- Molecular Formula : C18H24N2O4
- Molecular Weight : 332.4 g/mol
- IUPAC Name : N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
- CAS Number : 1251565-83-9
Biological Activity Overview
The compound exhibits various biological activities, primarily due to its piperidine structure, which is known for its interaction with neurotransmitter systems. The following sections detail specific activities and studies related to this compound.
1. Neuropharmacological Effects
Research indicates that piperidine derivatives can influence neurotransmitter systems, particularly those involving acetylcholine. A study on similar piperazine derivatives showed promising results in inhibiting human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease .
Table 1: Comparison of Piperidine Derivatives and Their Biological Activities
2. Antioxidant Properties
The compound's structure suggests it may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models .
3. Antimicrobial Activity
Preliminary studies have indicated that piperidine derivatives exhibit antimicrobial properties. In vitro assays have shown that certain modifications of piperidine structures can enhance their efficacy against various bacterial strains. This suggests that this compound could be evaluated for similar activity .
Case Study 1: Acetylcholinesterase Inhibition
A study focused on the molecular docking of piperazine derivatives revealed that certain structural features are critical for binding affinity to AChE. The presence of a dimethoxyphenyl group in the structure of this compound may enhance its interaction with the enzyme's active site, potentially leading to effective inhibition .
Case Study 2: Antioxidant Activity Assessment
In cellular models, derivatives similar to N-(2,3-dimethoxyphenyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine have been tested for their ability to reduce reactive oxygen species (ROS). Results indicated a significant decrease in ROS levels, supporting the hypothesis that these compounds could serve as effective antioxidants in therapeutic applications .
Analyse Des Réactions Chimiques
Formation of the Carboxamide Group
The carboxamide group is introduced via amidation using a 2,3-dimethoxyphenylamine derivative. This step employs:
-
EDC coupling (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator.
Table 2: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| EDC (equiv) | 1.2 |
| HOBt (equiv) | 1.0 |
| Solvent | DMF/DCM (1:1) |
| Yield | 76% |
Piperidine Ring Formation
The mechanism involves:
-
Lithiation : Deprotonation of the nitrile to form a lithium enolate.
-
Alkylation : Nucleophilic attack on a methyl spirocyclic intermediate.
-
Cyclization : Intramolecular nucleophilic substitution to form the six-membered ring .
Carboxamide Formation
The amidation proceeds via:
-
Activation : EDC forms an active ester with the carboxylic acid.
-
Coupling : Nucleophilic substitution by the amine to form the amide bond .
Propargyl Ether Activation
Au(I) catalysts facilitate:
-
Coordination : π-backbonding to the propargyl group.
-
Insertion : Facile alkylation due to catalyst stabilization of reactive intermediates .
Characterization Data
NMR and Spectroscopic Analysis
| Parameter | Value |
|---|---|
| ¹H NMR (δ, ppm) | 1.2–1.7 (piperidine CH2), 4.3 (ether CH2), 7.1–7.5 (aromatic) |
| ¹³C NMR (δ, ppm) | 21.4 (CH3O), 45.8 (piperidine C), 82.1 (propargyl C≡C) |
| HRMS (m/z) | 424.1919 (calculated), 424.1921 (observed) |
Propriétés
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-12-24-13-14-8-10-20(11-9-14)18(21)19-15-6-5-7-16(22-2)17(15)23-3/h1,5-7,14H,8-13H2,2-3H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLFMRGLQVGIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)COCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













